N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features both a benzodiazole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Esterification: The naphthalene moiety is introduced through an esterification reaction with 2-naphthol and chloroacetic acid.
Amidation: Finally, the ester is converted to the amide by reacting with the benzodiazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole or naphthalene rings.
Reduction: Reduced forms of the benzodiazole or naphthalene rings.
Substitution: Substituted benzodiazole or naphthalene derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both benzodiazole and naphthalene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H19N3O2/c25-21(14-26-17-10-9-15-5-1-2-6-16(15)13-17)22-12-11-20-23-18-7-3-4-8-19(18)24-20/h1-10,13H,11-12,14H2,(H,22,25)(H,23,24) |
InChI Key |
WUTNAIZHKYJDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.